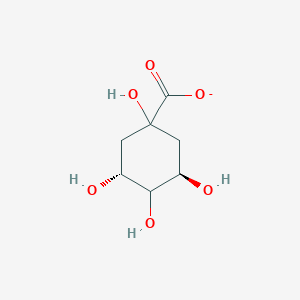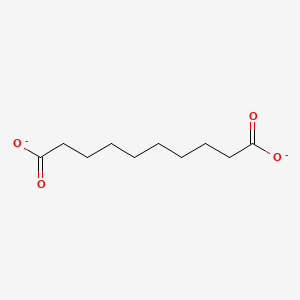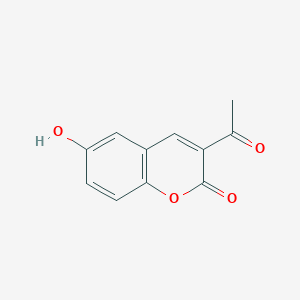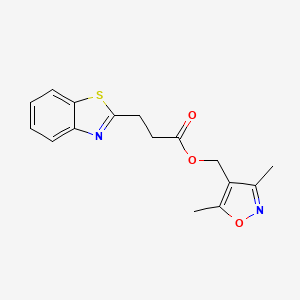
(-)-Quinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-quinate is a quinate that is the conjugate base of (-)-quinic acid. It has a role as a plant metabolite. It is a conjugate base of a (-)-quinic acid.
An acid which is found in cinchona bark and elsewhere in plants. (From Stedman, 26th ed)
Wissenschaftliche Forschungsanwendungen
1. Potential Use as a Natural Herbicide
- Phytotoxic Effects on Plants: (-)-Quinate, also known as 1,3,4,5-tetrahydroxycyclohexanecarboxylate, has been found to mimic the effects of herbicides in plants. In studies, the exogenous application of quinate affected plant growth and metabolism, suggesting its potential as a natural herbicide. Specifically, its application through the nutrient solution was lethal to pea plants, and both nutrient solution and spray treatments affected plant growth (Zulet, Zabalza, & Royuela, 2013).
2. Role in Weed Control
- Weed Species Sensitivity to Quinate: Quinate has shown phytotoxicity against several weed species, particularly Papaver rhoeas. Its ability to control growth at certain concentrations indicates its utility in weed control management. The study also explored the physiological effects of quinate on sensitive and resistant plants, highlighting its influence on carbon/nitrogen metabolism rather than specific changes in the shikimate pathway (Zabalza et al., 2020).
3. Understanding Plant Metabolic Pathways
- Role in Plant Biosynthesis: Quinate plays a role in the biosynthesis of chlorogenic acids (CGAs) in plants, which serve multiple functions including deterring herbivory and possessing antifungal and antioxidant properties. The study of quinate dehydrogenase (QDH) in plants helps in understanding the evolution and function of plant metabolic pathways, particularly in relation to plant growth and development (Gritsunov et al., 2018).
Eigenschaften
Produktname |
(-)-Quinate |
|---|---|
Molekularformel |
C7H11O6- |
Molekulargewicht |
191.16 g/mol |
IUPAC-Name |
(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/p-1/t3-,4-,5?,7?/m1/s1 |
InChI-Schlüssel |
AAWZDTNXLSGCEK-LNVDRNJUSA-M |
Isomerische SMILES |
C1[C@H](C([C@@H](CC1(C(=O)[O-])O)O)O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)[O-])O)O)O)O |
Synonyme |
Acid, Quinic Quinate Quinic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(2-chloro-5-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225499.png)
![N-[3-(4-chlorophenyl)-5-oxo-4-pyrazolidinyl]-3-methylbenzamide](/img/structure/B1225502.png)
![5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1225503.png)
![2-Thiophenecarboxylic acid [3-(3,5-dimethylphenoxy)-4-oxo-1-benzopyran-7-yl] ester](/img/structure/B1225506.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1225509.png)



![5-bromo-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furancarboxamide](/img/structure/B1225514.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B1225515.png)
![N-[2-(diethylamino)ethyl]-2-(2-furanyl)-4-quinolinecarboxamide](/img/structure/B1225516.png)
![N-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-2-furancarboxamide](/img/structure/B1225518.png)
![N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide](/img/structure/B1225521.png)
